

An In-Depth Technical Guide to the Friedel-Crafts Acylation of Mesitylene

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Compound of Interest

Compound Name: 2',4',6'-Trimethylacetophenone

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene), a classic and highly efficient example of electrophilic aromatic substitution. The high reactivity of the mesitylene ring, activated by three electron-donating methyl groups, makes this reaction a valuable model for understanding the synthesis of substituted aromatic ketones.[1] These ketones are important intermediates in the pharmaceutical and chemical industries.[1] This document details the reaction mechanism, a comprehensive experimental protocol, and key quantitative data.

Core Reaction Mechanism

The Friedel-Crafts acylation of mesitylene is an electrophilic aromatic substitution reaction that proceeds in three primary stages.[1] The overall reaction involves attaching an acyl group to the aromatic ring, typically using an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]

1. Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent by the Lewis acid catalyst.[1] The Lewis acid, typically AlCl₃, coordinates to the halogen of the acyl chloride. This coordination makes the halogen a better leaving group, facilitating the cleavage of the carbonhalogen bond to form a resonance-stabilized acylium ion ([R-C=O]+).[1][3] This acylium ion is a potent electrophile.



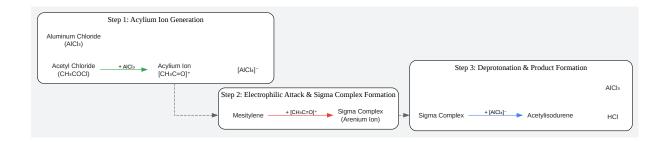
2. Electrophilic Attack and Sigma Complex Formation

The electron-rich π system of the mesitylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[1] This step disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

3. Deprotonation and Regeneration of Aromaticity

In the final step, a weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bonded to the new acyl group.[1][2] This deprotonation restores the aromaticity of the ring, yielding the final acylated product, such as **2',4',6'- trimethylacetophenone** (acetylisodurene).[1] While the AlCl₃ catalyst is regenerated in this step, the reaction often requires stoichiometric amounts or more of the catalyst because the product ketone is a Lewis base and forms a stable complex with AlCl₃.[2][4] This complex is typically destroyed during the aqueous workup.[2]

Reaction Mechanism Pathway



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Caption: Mechanism of the Friedel-Crafts acylation of mesitylene.



Experimental Protocols

The following is a detailed experimental protocol for the synthesis of acetylisodurene (2',4',6'-trimethylacetophenone) from mesitylene.[1]

Materials and Equipment:

- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Water bath
- Apparatus for steam distillation
- Separatory funnel
- Standard glassware for extraction and drying

Reagents:

- Mesitylene (1,3,5-trimethylbenzene)
- Carbon disulfide (CS₂) (solvent)
- Acetyl chloride (CH₃COCI), freshly distilled
- Aluminum chloride (AlCl3), anhydrous, finely powdered
- · Crushed ice
- Concentrated hydrochloric acid (HCI)
- Benzene (for extraction)
- Dilute sodium hydroxide (NaOH) solution



Calcium chloride (CaCl₂) (drying agent)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 25 g of mesitylene and 75 g of carbon disulfide.[1]
- Addition of Reagents: While stirring the mixture, gradually add 30 g of freshly distilled acetyl chloride. Following this, slowly add 33 g of finely powdered, anhydrous aluminum chloride in portions.[1]
- Reaction: Gently warm the reaction mixture on a water bath for approximately 15 minutes to bring the reaction to completion.[1]
- Work-up: Carefully pour the resulting reaction mixture onto a sufficient quantity of crushed ice. To this, add 10 ml of concentrated hydrochloric acid to decompose the aluminum chloride complex.[1]
- Isolation: Perform steam distillation on the mixture until no further oily product is collected in the distillate.[1]
- · Extraction and Purification:
 - Extract the distillate with benzene.[1]
 - Wash the benzene extract first with a dilute sodium hydroxide solution and then with water.
 [1]
 - Dry the benzene extract over anhydrous calcium chloride.[1]
- Final Product: After drying, remove the benzene solvent by distillation to yield the final product, acetylisodurene.

Quantitative Data

The following table summarizes the quantitative data for the reagents used in the described experimental protocol.[1]



Reagent	Chemical Formula	Molar Mass (g/mol)	Amount Used (g)	Moles (mol)	Molar Equiv.
Mesitylene	C ₉ H ₁₂	120.19	25	~0.208	1.00
Acetyl Chloride	C ₂ H ₃ ClO	78.50	30	~0.382	~1.84
Aluminum Chloride	AlCl₃	133.34	33	~0.247	~1.19
Carbon Disulfide	CS ₂	76.13	75	-	(Solvent)

Conclusion

The Friedel-Crafts acylation of mesitylene is a robust and efficient method for synthesizing acetylisodurene.[1] The high reactivity of the mesitylene substrate, conferred by its three activating methyl groups, allows for good yields under relatively mild conditions.[1] This reaction serves as an excellent illustration of electrophilic aromatic substitution and is a foundational technique in organic synthesis for both academic research and industrial applications, particularly in the development of complex molecular architectures.[1]

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